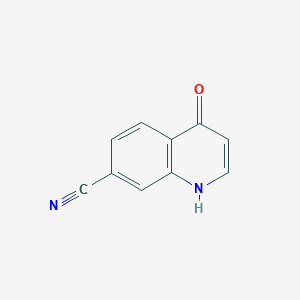

4-Hydroxy-7-cyanoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPFPQFPWYYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 7 Cyanoquinoline

Transformations Involving the 4-Hydroxy Group

The 4-hydroxy group of 4-Hydroxy-7-cyanoquinoline is a versatile handle for chemical modification, primarily through reactions targeting the oxygen atom. Its reactivity is influenced by the electronic nature of the quinoline (B57606) ring system.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can readily undergo O-alkylation to form the corresponding ethers. This transformation is typically achieved by treating the starting material with an alkylating agent, such as an alkyl halide, in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that subsequently attacks the electrophilic carbon of the alkylating agent. While specific studies on the O-alkylation of this compound are not extensively documented in publicly available literature, the synthesis of related 7-alkoxy-4-heteroarylamino-3-cyanoquinolines suggests the feasibility of this reaction. General strategies for the synthesis of 4-alkoxy quinolines often involve the reaction of a 4-hydroxyquinoline (B1666331) precursor with an appropriate alkylating agent.

Similarly, O-acylation reactions can be employed to introduce an acyl group onto the 4-hydroxy moiety, yielding the corresponding ester. This is commonly carried out using acylating agents like acid chlorides or anhydrides, often in the presence of a base to facilitate the reaction. The principles of O-acylation of hydroxylated heterocyclic compounds, such as 4-hydroxycoumarins, which are structurally analogous to the quinolone tautomer of this compound, are well-established and typically involve reaction with acyl chlorides or acid anhydrides in a basic medium. While direct experimental data for the O-acylation of this compound is scarce, the reactivity of similar hydroxyquinolines suggests that this transformation is a viable derivatization pathway.

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Transformation | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | 4-Alkoxy-7-cyanoquinoline |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine (B92270), Et₃N) | 4-Acyloxy-7-cyanoquinoline |

Tautomerism and its Chemical Implications

An important aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding 4-quinolone form (4-oxo-1,4-dihydroquinoline-7-carbonitrile). This keto-enol tautomerism is a common feature of 4-hydroxyquinolines. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic effects of substituents on the quinoline ring.

The presence of both tautomers has significant chemical implications. The enol form (4-hydroxy) behaves as a substituted phenol and readily undergoes electrophilic substitution on the ring, as well as the aforementioned O-alkylation and O-acylation reactions at the hydroxyl group. Conversely, the keto form (4-quinolone) possesses an amide-like character and can undergo reactions typical of this functional group, such as N-alkylation. The predominance of one tautomer over the other will dictate the major products formed in a given reaction. For many 4-hydroxyquinoline derivatives, the keto tautomer is the more stable form, particularly in the solid state and in polar solvents. Theoretical and experimental studies on various hydroxyquinolines have been conducted to understand the factors governing this equilibrium.

Reactions at the 7-Cyano Moiety

The cyano group at the 7-position of the quinoline ring is a versatile functional group that can be converted into several other important chemical entities.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-hydroxyquinoline-7-carboxylic acid. This transformation is a common and valuable method for introducing a carboxylic acid functionality onto an aromatic ring. The reaction typically requires heating with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). A patent describing the synthesis of 7-hydroxyquinoline-4-carboxylic acid details a final hydrolysis step of a cyano precursor in an aqueous sodium hydroxide solution, illustrating the industrial applicability of this reaction. The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Table 2: Hydrolysis of this compound

| Reagents and Conditions | Product |

| Aqueous NaOH or KOH, heat | 4-Hydroxyquinoline-7-carboxylic acid |

| Aqueous HCl or H₂SO₄, heat | 4-Hydroxyquinoline-7-carboxylic acid |

Reduction to Amines or Aldehydes

The cyano group is readily reducible to a primary amine (aminomethyl group) or an aldehyde (formyl group). The reduction to a primary amine, 7-(aminomethyl)-4-hydroxyquinoline, can be achieved using various reducing agents. Catalytic hydrogenation, typically with a palladium, platinum, or nickel catalyst, is a common method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Table 3: Reduction Products of the 7-Cyano Group

| Product | Typical Reducing Agents |

| 7-(Aminomethyl)-4-hydroxyquinoline | H₂, Pd/C; LiAlH₄ |

| 4-Hydroxyquinoline-7-carbaldehyde | DIBAL-H |

Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. Although the nitrile group is generally a reluctant participant in many cycloadditions, under appropriate conditions, it can react as a dienophile or a dipolarophile.

In the context of a Diels-Alder reaction, a [4+2] cycloaddition, an electron-deficient dienophile reacts with an electron-rich diene. The cyano group, being electron-withdrawing, can activate an adjacent double or triple bond to act as a dienophile. While direct participation of the nitrile C≡N bond as the dienophile is less common, it is known in certain contexts.

More commonly, the cyano group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction involves a 1,3-dipole, such as an azide or a nitrone, reacting with the C≡N triple bond to form a five-membered heterocyclic ring. For instance, the reaction with an azide would lead to the formation of a tetrazole ring fused to the quinoline system. While there is a wealth of information on Diels-Alder and 1,3-dipolar cycloaddition reactions in organic chemistry, specific examples involving 7-cyanoquinoline derivatives as the dienophile or dipolarophile are not extensively reported in the surveyed literature.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The chemical behavior of the this compound core is dictated by the interplay of its constituent functional groups and the aromatic quinoline system. The 4-hydroxy group makes the molecule exist in a tautomeric equilibrium with its keto form, 7-cyanoquinolin-4(1H)-one. This tautomerism, combined with the electron-withdrawing nature of the 7-cyano group, significantly influences the reactivity and regioselectivity of substitution reactions.

Regioselectivity of Substitutions on this compound

The substitution patterns on the this compound ring are highly dependent on whether the reaction is electrophilic or nucleophilic.

For electrophilic aromatic substitution , the directing effects of the hydroxyl/keto group and the cyano group are paramount. The hydroxyl group (in the enol form) is a strong activating group and is ortho-, para-directing. The nitrogen atom in the quinoline ring and the cyano group are deactivating, meta-directing groups. The outcome of electrophilic attack would therefore be a complex interplay of these directing effects, often favoring positions activated by the hydroxyl group.

For nucleophilic aromatic substitution (SNAr) , the 4-position is a primary site for reaction, a common feature in related quinoline and quinazoline (B50416) systems. However, the hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at this position, the hydroxyl group is typically converted into a more effective leaving group, such as a triflate (trifluoromethanesulfonate). This conversion dramatically enhances the electrophilicity of the C4 carbon, making it highly susceptible to attack by nucleophiles. The presence of the electron-withdrawing cyano group at the 7-position further facilitates this reaction by stabilizing the intermediate Meisenheimer complex. Studies on analogous 4-chloro-substituted quinolinones have demonstrated facile nucleophilic displacement at the 4-position by various nucleophiles, including thiols, hydrazines, and amines, underscoring the inherent reactivity of this site.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of heterocyclic compounds, including the quinoline scaffold. For this compound, these reactions are typically performed after converting the hydroxyl group to a triflate or a halide, creating a reactive handle for catalysis. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Several key palladium-catalyzed reactions can be applied to derivatives of this compound:

Suzuki-Miyaura Coupling: This reaction couples the quinoline triflate with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Stille Coupling: This involves the reaction of the quinoline triflate with organostannanes, providing another robust method for C-C bond formation.

Heck-Matsuda Reaction: This reaction can be used to introduce alkenyl groups.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the quinoline triflate with a wide range of amines.

The regioselectivity of these reactions is precisely controlled by the position of the leaving group (i.e., the triflate at C4). By tuning the reaction conditions, such as the choice of palladium catalyst, ligand, and base, chemists can achieve high yields and selectivity.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Examples) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | PdCl₂(PPh₃)₂ | C(quinoline)-C(aryl) | |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C(quinoline)-C(R) | |

| Buchwald-Hartwig | Primary/secondary amine | Pd(OAc)₂ / Xantphos | C(quinoline)-N | |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C(quinoline)-C(alkynyl) |

Generation of Novel Derivatives for Enhanced Biological Activity

The 4-hydroxy-2-quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of novel derivatives with potential therapeutic applications.

Synthesis of Heterocyclic Fused Systems from this compound

Annulation, the process of building a new ring onto an existing one, is a common strategy to create complex, polycyclic molecules with unique biological properties. The this compound core offers multiple sites for such fusion reactions. The reactivity of the 4-hydroxy-2-quinolone system has been exploited to synthesize a variety of heteroannulated derivatives.

Strategies for creating fused systems include:

Reactions at the C2-C3 bond: The enamine-like reactivity of the 4-hydroxy-2-quinolone core can be used in cycloaddition reactions. For example, reactions with reagents like 2,3-dichloropyrazine can lead to the formation of complex fused systems such as pyrazinofuro-quinolines.

Intramolecular Cyclizations: Derivatives of this compound can be designed with functional groups that undergo intramolecular cyclization to form a new ring. For instance, an ortho-quinone methide intermediate can undergo an inverse electron-demand Diels-Alder reaction to create fused-ring systems.

Using the Cyano Group: The 7-cyano group can be chemically transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to provide a handle for building an additional heterocyclic ring onto the benzene (B151609) portion of the quinoline nucleus.

| Fused Ring System | General Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Furo[3,2-c]quinoline | Intramolecular cyclization of a substituted precursor | Anticancer | |

| Pyrano[3,2-c]quinoline | Cycloaddition reactions | ERK inhibitor | |

| 1,4-Oxazepino-quinoline | Intramolecular [4+2] cycloaddition | Bioactive compounds |

Design and Synthesis of Modified Analogs for Specific Applications

The targeted modification of the this compound scaffold is a key strategy for developing compounds with specific biological activities. This often involves a structure-guided design approach where analogs are synthesized to interact with a particular biological target, such as an enzyme or receptor.

Key design strategies include:

Molecular Hybridization: This involves combining the quinoline core with another pharmacophore to create a hybrid molecule with potentially synergistic or enhanced activity. For example, quinoline-chalcone derivatives have been designed and synthesized as potent anticancer agents.

Scaffold Decoration: Functional groups are strategically added to the quinoline ring to improve potency, selectivity, or pharmacokinetic properties. For instance, analogs of 4-hydroxyquinolone have been synthesized with various carboxamide side chains to act as multi-target agents with anti-inflammatory and antioxidant activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved biological activity. The 7-cyano group, for example, could be replaced with other electron-withdrawing groups to fine-tune the electronic properties and binding interactions of the molecule.

These synthetic efforts have led to the discovery of potent inhibitors for various targets, including dihydroorotate dehydrogenase (DHODH) and extracellular signal-regulated kinases (ERK), highlighting the therapeutic potential of this class of compounds.

Spectroscopic and Crystallographic Characterization of 4 Hydroxy 7 Cyanoquinoline

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Due to the limited availability of direct experimental spectra for 4-Hydroxy-7-cyanoquinoline, a comparative analysis with the closely related compound, 4-hydroxy-3-cyano-7-chloro-quinoline, provides valuable insights into its vibrational modes. The key vibrational frequencies are expected in similar regions, with slight shifts attributable to the absence of the chloro group and the different position of the cyano group.

Key Vibrational Bands and Their Assignments:

O-H and N-H Stretching: The presence of the hydroxyl group and the tautomeric quinolone form gives rise to characteristic broad absorption bands in the high-frequency region of the spectrum, typically between 3400 and 3200 cm⁻¹. These bands are often broad due to hydrogen bonding.

C≡N Stretching: The cyano group is expected to show a sharp and intense absorption band in the range of 2230-2210 cm⁻¹. This is a highly characteristic vibration and a key indicator of the presence of the nitrile functional group.

C=C and C=N Stretching: The aromatic quinoline (B57606) ring exhibits a series of complex stretching vibrations in the 1650-1400 cm⁻¹ region. These bands are characteristic of the aromatic skeleton.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to appear in the region of 1250-1150 cm⁻¹.

In-plane and Out-of-plane Bending: The lower frequency region of the spectrum (below 1000 cm⁻¹) is dominated by various in-plane and out-of-plane bending vibrations of the C-H and C-C bonds of the quinoline ring.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H/N-H Stretch | ~3300 | Broad, Strong | Hydroxyl/Amide |

| C≡N Stretch | ~2220 | Sharp, Strong | Cyano |

| C=C/C=N Aromatic Stretch | ~1620 | Medium | Quinoline Ring |

| C=C Aromatic Stretch | ~1580 | Medium | Quinoline Ring |

| C-O Stretch | ~1200 | Medium | Hydroxyl |

| C-H Out-of-plane Bend | ~850 | Strong | Aromatic Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

For this compound, Raman spectroscopy would be instrumental in confirming the vibrations of the quinoline ring system. The C≡N stretching vibration, while visible in FT-IR, would also be expected to produce a strong and sharp signal in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings, which are often weak in FT-IR, are typically strong in Raman spectra, providing a clear fingerprint of the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the quinoline ring.

The chemical shifts of the protons on the quinoline ring are influenced by the electronic effects of the hydroxyl and cyano substituents. The hydroxyl group at position 4 is an electron-donating group, which would shield the protons on the ring, causing them to resonate at a higher field (lower ppm). Conversely, the cyano group at position 7 is an electron-withdrawing group, which would deshield the neighboring protons, causing them to resonate at a lower field (higher ppm).

The coupling between adjacent protons (vicinal coupling) would result in splitting of the signals, providing information on the connectivity of the protons. For instance, the proton at position 8 would be expected to be a doublet due to coupling with the proton at position 7 (if present).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.9 | d | ~5.0 |

| H-3 | ~6.5 | d | ~5.0 |

| H-5 | ~8.0 | d | ~8.5 |

| H-6 | ~7.5 | dd | ~8.5, 1.5 |

| H-8 | ~8.2 | d | ~1.5 |

| OH/NH | ~11.5 | br s | - |

Note: Predicted values are based on the analysis of similar quinoline derivatives and known substituent effects.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are also influenced by the substituents. The carbon atom attached to the hydroxyl group (C-4) would be significantly deshielded and resonate at a lower field. The carbon of the cyano group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm. The quaternary carbon to which the cyano group is attached (C-7) would also be deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~115 |

| C-8 | ~135 |

| C-8a | ~148 |

| C≡N | ~118 |

Note: Predicted values are based on the analysis of similar quinoline derivatives and known substituent effects.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the quinoline ring.

By combining the information from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C₁₀H₆N₂O, which corresponds to a calculated exact mass of 170.0480 daltons. In mass spectrometry, this compound would be expected to produce a distinct molecular ion peak.

Depending on the ionization technique used, such as Electrospray Ionization (ESI), the molecule may be observed as a protonated species [M+H]⁺. Analysis of the fragmentation pattern provides valuable structural information. For this compound, the stable aromatic quinoline core would influence the fragmentation pathways. Common fragmentation would likely involve the loss of small, stable neutral molecules.

Table 1: Calculated Mass Data for this compound

| Identifier | Formula | Calculated m/z |

| Molecular Ion [M]⁺ | C₁₀H₆N₂O | 170.0480 |

| Protonated Molecule [M+H]⁺ | C₁₀H₇N₂O | 171.0558 |

The fragmentation of the molecular ion is proposed to follow pathways characteristic of aromatic hydroxyl and cyano compounds. A primary fragmentation step could be the loss of carbon monoxide (CO), a common fragmentation for phenols and quinolones, leading to a fragment ion. Another expected fragmentation is the loss of hydrogen cyanide (HCN) from the cyano group.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Lost Neutral |

| 142.0531 | Carbon Monoxide | CO |

| 143.0374 | Hydrogen Cyanide | HCN |

| 115.0425 | CO + HCN | CO, HCN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure for this compound was not identified, its structural characteristics can be inferred from crystallographic data of closely related quinoline derivatives.

The molecular geometry of this compound is expected to be predominantly planar. The quinoline core consists of two fused aromatic rings, a benzene (B151609) ring fused to a pyridine (B92270) ring, which confers significant rigidity and planarity to the structure.

The compound can exist in tautomeric forms: the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form. In the solid state, one tautomer typically predominates, a preference that is heavily influenced by intermolecular interactions, particularly hydrogen bonding. Bond lengths and angles within the quinoline ring system would be consistent with those of aromatic systems, showing partial double-bond character throughout.

Table 3: Typical Bond Lengths in Related Quinoline Structures

| Bond Type | Hybridization | Expected Bond Length (Å) |

| Aromatic C-C | sp²-sp² | 1.36 - 1.42 |

| Aromatic C-N | sp²-sp² | 1.32 - 1.38 |

| C-O (hydroxyl) | sp²-sp³ | 1.35 - 1.37 |

| C≡N (cyano) | sp-sp | ~1.15 |

In the solid state, the arrangement of molecules, or crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be the most significant of these interactions. The 4-hydroxy group is a potent hydrogen bond donor. The nitrogen atom of the quinoline ring and the nitrogen atom of the cyano group are potential hydrogen bond acceptors.

This donor-acceptor capability allows for the formation of robust hydrogen-bonding networks, which dictate the crystal packing. These networks can manifest as chains, sheets, or more complex three-dimensional architectures. In addition to hydrogen bonding, π-π stacking interactions between the planar aromatic quinoline rings of adjacent molecules are also anticipated, further stabilizing the crystal lattice.

Table 4: Potential Hydrogen Bonding Interactions in Solid-State this compound

| Donor | Acceptor | Type of Interaction |

| O-H (hydroxyl) | N (quinoline ring) | Intermolecular Hydrogen Bond |

| O-H (hydroxyl) | N (cyano group) | Intermolecular Hydrogen Bond |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition.

The molecular formula of this compound is C₁₀H₆N₂O. Based on this formula, the theoretical elemental composition can be calculated.

Table 5: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 120.11 | 70.58% |

| Hydrogen | H | 1.008 | 6.048 | 3.56% |

| Nitrogen | N | 14.007 | 28.014 | 16.47% |

| Oxygen | O | 15.999 | 15.999 | 9.40% |

| Total | 170.171 | 100.00% |

Computational Studies on 4 Hydroxy 7 Cyanoquinoline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. nih.gov It is instrumental in predicting a wide range of molecular properties by calculating the electron density. For quinoline (B57606) derivatives, DFT has been successfully used to explore geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For 4-Hydroxy-7-cyanoquinoline, this would involve calculating bond lengths, bond angles, and dihedral angles using a specific DFT functional (like B3LYP) and basis set (such as 6-311++G(d,p)). nih.govresearchgate.net The resulting optimized structure provides a realistic model for further analysis. researchgate.net

Electronic structure analysis delves into the distribution of electrons within the optimized molecular geometry. This includes examining the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. MEP plots are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy value indicates a greater propensity for the molecule to donate electrons, correlating with its nucleophilicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy value suggests a greater ability to accept electrons, correlating with its electrophilicity. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.0 |

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ).

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation; stability |

| Chemical Softness (S) | 1/η | Reactivity; polarizability |

| Electrophilicity Index (ω) | χ²/2η | Propensity to act as an electrophile |

A significant application of DFT is the simulation of spectroscopic data. By performing frequency calculations on the optimized geometry of this compound, it is possible to predict its theoretical infrared (IR) and Raman spectra. dergipark.org.trnih.gov The calculated vibrational frequencies and their corresponding intensities can be compared directly with experimental FT-IR and FT-Raman spectra. nih.gov A strong correlation between the theoretical and experimental data serves to validate the accuracy of the computational model and the optimized molecular structure. dergipark.org.tr

Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental NMR results. nih.gov This comparison is crucial for confirming the chemical structure and understanding the electronic environment of the different nuclei within the molecule. researchgate.net

Molecules with large dipole moments and significant charge transfer characteristics, like many quinoline derivatives, are candidates for applications in nonlinear optics (NLO). nih.gov DFT calculations can predict the NLO behavior of a molecule by computing its electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govnih.gov The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO activity. nih.gov These theoretical predictions can guide the synthesis of new materials with potential applications in optical technologies. nih.gov

| NLO Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | Measures the second-order response to an applied electric field; indicates NLO activity. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. nih.gov A lower (more negative) binding energy suggests a more stable and favorable interaction.

Post-docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

π-π Stacking: Aromatic ring interactions. researchgate.net

π-Alkyl Interactions: Interactions between an aromatic ring and an alkyl group. ajol.info

By docking this compound into the active sites of various target proteins, researchers can identify potential biological targets and understand the structural basis for its activity. nih.govbiorxiv.org Visualization of the docked pose provides detailed insights into how the cyano and hydroxyl groups, as well as the quinoline ring system, interact with specific amino acid residues within the protein's binding pocket. researchgate.netajol.info

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu170, Val123 | Hydrogen Bond, Hydrophobic |

| EGFR Kinase | -9.2 | Met793, Leu718, Asp855 | Hydrogen Bond, π-Alkyl |

| Bovine Serum Albumin | -7.9 | Trp214, Arg218, Lys199 | Hydrogen Bond, π-π Stacking |

Identification of Potential Biological Targets

The initial step in elucidating the pharmacological potential of a compound like this compound is the identification of its biological targets. Computational techniques, particularly virtual screening and inverse virtual screening, are highly effective for this purpose nih.govnih.govnih.govresearchgate.net. Inverse virtual screening, for instance, involves docking a single ligand against a library of known protein structures to identify potential binding partners.

Based on the structural features of this compound, particularly the quinoline scaffold, Xanthine Oxidase (XO) has been identified as a potential biological target. XO is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid nih.gov. Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout nih.govfrontiersin.org. The inhibition of Xanthine Oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout frontiersin.org. Numerous heterocyclic compounds, including those with quinoline and quinolone scaffolds, have been investigated as inhibitors of this enzyme, making XO a high-priority candidate for computational studies involving this compound nih.govresearchgate.netmdpi.com.

Binding Affinity and Interaction Mode Prediction

Once a potential target such as Xanthine Oxidase is identified, molecular docking is employed to predict the binding affinity and interaction mode of this compound within the enzyme's active site. Molecular docking simulations place the ligand into the binding site of the protein and score the different poses based on a scoring function, which estimates the binding free energy nih.govdergipark.org.tr.

In a typical docking study of a 4-hydroxyquinoline (B1666331) derivative with Xanthine Oxidase (using a crystal structure from the Protein Data Bank, such as PDB ID: 1FIQ), the compound is positioned within the molybdenum-containing active site. The predicted interactions often reveal key molecular contacts responsible for binding. For instance, the hydroxyl group of the quinoline ring may form hydrogen bonds with amino acid residues like Glu802 and Arg880, while the aromatic ring system can engage in π-π stacking interactions with residues such as Phe914 and Phe1009 unida.ac.id. The cyano group at the 7-position could also participate in specific interactions that enhance binding affinity.

The results of such docking studies are often presented in tables that summarize the binding energies and the key interacting residues, providing a rationale for the observed or predicted inhibitory activity.

Table 1: Predicted Binding Affinities and Key Interactions of Quinoline Derivatives with Xanthine Oxidase

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 1 | -8.5 | Glu802, Arg880, Phe914 | Hydrogen Bond, π-π Stacking |

| Derivative 2 | -8.2 | Thr1010, Phe1009 | Hydrogen Bond, π-π Stacking |

| Derivative 3 | -7.9 | Leu873, Ala1078 | Hydrophobic |

Note: This table contains representative data for illustrative purposes.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time nih.govwhiterose.ac.uk. This technique provides deeper insights into the stability of the complex and the nature of the interactions.

Conformational Analysis and Stability

A key application of MD simulations is to assess the conformational stability of the this compound-protein complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated over the simulation trajectory. A stable RMSD value over time indicates that the complex has reached equilibrium and that the ligand maintains a stable conformation within the binding site researchgate.net. The conformational space of the ligand can also be explored to identify the most stable and frequently adopted poses within the active site scispace.com.

Table 2: RMSD Analysis of a Quinoline Derivative-XO Complex from MD Simulation

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.5 |

| 20 | 1.4 | 0.6 |

| 30 | 1.5 | 0.5 |

| 40 | 1.4 | 0.7 |

Note: This table contains representative data for illustrative purposes.

Protein-Ligand Dynamics and Binding Site Interactions

MD simulations allow for a detailed analysis of the dynamic interactions between this compound and the target protein nih.govresearchgate.net. The persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions can be monitored throughout the simulation. This analysis can reveal critical interactions that are not apparent from static docking poses. Furthermore, Root Mean Square Fluctuation (RMSF) calculations can identify which parts of the protein become more or less flexible upon ligand binding, providing insights into the allosteric effects of the compound researchgate.net.

Table 3: Interaction Analysis of a Quinoline Derivative with XO during MD Simulation

| Interacting Residue | Interaction Type | Occupancy (%) |

|---|---|---|

| Glu802 | Hydrogen Bond | 85 |

| Arg880 | Hydrogen Bond | 70 |

| Phe914 | π-π Stacking | 95 |

Note: This table contains representative data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nanobioletters.comresearchgate.netalliedacademies.org.

Development of Predictive Models for Biological Activity

For a series of quinoline derivatives, a QSAR model can be developed to predict their inhibitory activity against a specific target like Xanthine Oxidase. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and using statistical methods to correlate these descriptors with their experimentally determined biological activities (e.g., IC50 values) nih.gov.

The resulting QSAR model, often expressed as an equation, can be used to predict the activity of new, unsynthesized quinoline derivatives, thereby guiding the design of more potent compounds. The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's predictive power nih.gov.

Table 4: Experimental and QSAR-Predicted Activity of Quinoline Derivatives against XO

| Compound | Experimental pIC50 | Predicted pIC50 |

|---|---|---|

| Derivative 1 | 7.5 | 7.4 |

| Derivative 2 | 7.2 | 7.3 |

| Derivative 3 | 6.8 | 6.9 |

Note: This table contains representative data for illustrative purposes. pIC50 is the negative logarithm of the IC50 value.

Identification of Key Structural Features for Activity Modulation

No information available.

In Silico ADME/Tox Predictions (Conceptual Framework)

No information available.

Drug-Likeness Assessment

No information available.

Permeability and Bioavailability Considerations

No information available.

Biological and Pharmacological Investigations of 4 Hydroxy 7 Cyanoquinoline and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 4-hydroxyquinoline (B1666331) core have demonstrated significant potential in inhibiting cancer cell growth and proliferation. These activities are attributed to various mechanisms, including direct cytotoxicity, inhibition of cell migration, and induction of programmed cell death.

The cytotoxic effects of quinoline (B57606) derivatives have been evaluated against a panel of human cancer cell lines. Studies on various cyanido complexes and modified 4-hydroxyquinolone analogues have shown their ability to reduce the viability of cancer cells. For instance, certain cyanido complexes have been shown to decrease the viability of HeLa cells with IC50 values ranging from 6.5 to 19.2 µg/ml. researchgate.net Another study highlighted a set of nitrogen-based heterocycles derived from the quinoline ring, which were tested against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. nih.gov One particular compound from this series exhibited promising IC50 values across all four tested cell lines. nih.gov

The cytotoxic activity of related compounds has been tested on HeLa (cervical cancer), HT29 (colon cancer), C6 (glioma), and Vero (normal) cells. researchgate.net Data from these studies show that the test compounds were most cytotoxic against all cell lines tested, with percent cytotoxicity values ranging from 40% to 85% after 24 hours of testing. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value / % Cytotoxicity | Reference |

|---|---|---|---|

| Cyanido Complex C2 | HeLa | 6.5 µg/ml | researchgate.net |

| Cyanido Complex C3 | HeLa | 7.2 µg/ml | researchgate.net |

| Cyanido Complex C1 | HeLa | 14.86 µg/ml | researchgate.net |

| Cyanido Complex C4 | HeLa | 19.2 µg/ml | researchgate.net |

| Test Compounds | HeLa, HT29, C6 | 40% to 85% | researchgate.net |

Beyond direct cytotoxicity, derivatives of 4-hydroxyquinoline can inhibit key processes involved in metastasis, namely cancer cell growth, invasion, and migration. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and shown to be effective inhibitors of cancer cell growth. mdpi.com Certain compounds in this class demonstrated strong cytotoxic activity with GI50 values ranging from 0.4 to 8 µM and effectively suppressed the cell cycle progression in leukemia and lymphoma cells. mdpi.com

Research on other heterocyclic compounds has shown that they can suppress the mobility, migration, and invasion of cancer cells in a dose-dependent manner. nih.govnih.gov These effects are often linked to the inhibition of enzymes like matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in tumor invasion. nih.gov

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Quinolones have been shown to activate apoptosis in various cancer types, including breast, bladder, and prostate cancers. nih.gov The molecular mechanism often involves an increase in the concentration of pro-apoptotic proteins like BAX, leading to a change in the BAX:BCL-2 ratio, which favors cell death. nih.gov

Furthermore, treatment with certain quinoline-N-oxide derivatives has been shown to activate caspases-9 and -3, which are key executioner enzymes in the apoptotic pathway. nih.gov This activation is often preceded by a decrease in the concentration of nicotinamide enzymes. nih.gov Studies on tetrahydroquinolinone derivatives also observed an increase in the level of active caspase-3, indicating apoptosis induction via the mitochondrial pathway. nih.gov Some quinoline-benzimidazole hybrids have been found to induce disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. mdpi.com

Enzyme Inhibition Studies

The anticancer properties of 4-hydroxy-7-cyanoquinoline and its derivatives are also linked to their ability to inhibit specific enzymes that are overactive in cancer cells, such as tyrosine kinases.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are transmembrane tyrosine kinases that play a critical role in tumor proliferation, invasion, and metastasis. nih.gov The 4-anilino-quinazoline scaffold, which is structurally related to quinoline, has been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net These inhibitors typically act as competitive inhibitors at the ATP binding site of the kinase. nih.gov

Numerous quinazoline-based EGFR inhibitors have been developed, some of which also exhibit activity against HER-2. nih.govadooq.com The design of dual inhibitors for EGFR/HER2 is a recognized strategy in anticancer therapy. researchgate.net The inhibitory activity of these compounds is often enhanced by specific substitutions on the quinazoline (B50416) ring that promote tighter binding to the active site of the kinase. nih.gov

Table 2: Examples of Quinazoline-Based EGFR/HER-2 Inhibitors

| Compound | Target(s) | IC50 Values | Reference |

|---|---|---|---|

| Canertinib (CI-1033) | EGFR, HER-2, ErbB-4 | 0.8 nM, 19 nM, 7 nM | adooq.com |

| AG 490 | EGFR, ErbB2 | 2 µM, 13.5 µM | adooq.com |

The type 1 insulin-like growth factor receptor (IGF-1R) is another transmembrane tyrosine kinase that is frequently overexpressed in tumors and plays a key role in cell proliferation and protection from apoptosis. nih.gov Consequently, IGF-1R has become an attractive target for anticancer therapies. nih.govnih.gov Inhibition of IGF-1R signaling can affect tumor cell motility, adhesion, and the propensity for invasion and metastasis. nih.gov

Developing specific inhibitors for IGF-1R has been challenging due to its close homology with the insulin receptor. nih.gov However, selective IGF-1R inhibitors have been designed and are showing promise in preclinical cancer models. nih.gov Both small-molecule inhibitors and antibodies targeting IGF-1R are under investigation. nih.govnih.gov Computational studies, such as virtual screening, are being used to identify novel natural compounds that can act as effective inhibitors of IGF-1R. aging-us.comresearchgate.net

Topoisomerase Inhibition (e.g., Topoisomerase I)

Quinoline derivatives have been identified as a promising scaffold for the development of topoisomerase inhibitors, which are crucial enzymes in managing DNA topology and are established targets for cancer chemotherapy. mdpi.com Research into pyrazolo[4,3-f]quinoline derivatives has demonstrated their potential to inhibit both topoisomerase I and topoisomerase IIα (topo IIα). mdpi.com In one study, while most compounds showed modest inhibition of topoisomerase I, a particular derivative, compound 2E, exhibited potent activity against topo IIα, inhibiting 88.3% of the enzyme's catalytic activity, a level comparable to the well-known inhibitor etoposide, which showed 89.6% inhibition. mdpi.com

Furthermore, modifications to the core quinoline structure, such as the creation of 7-azaindenoisoquinolines, have been investigated to enhance properties like water solubility and DNA interaction. nih.gov These aza-analogs were found to maintain or even improve Topoisomerase I (Top1) inhibitory activity compared to their non-aza counterparts. nih.gov The introduction of a nitrogen atom into the aromatic system is thought to facilitate charge transfer complex formation with DNA, thereby improving the π-π stacking interactions necessary for stabilizing the Top1-DNA cleavage complex. nih.govnih.gov The nature of substituents on the lactam ring of these derivatives also plays a critical role; smaller substituents allow the molecule to intercalate into both free DNA and the Top1-DNA complex, whereas larger substituents permit binding only to the cleavage complex. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinoline (e.g., compound 2E) | Topoisomerase IIα | Inhibited 88.3% of enzyme activity, comparable to etoposide (89.6%). | mdpi.com |

| 7-Azaindenoisoquinolines | Topoisomerase I | Equipotent or more potent than corresponding indenoisoquinolines; improved water solubility. | nih.gov |

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases (HATs) are epigenetic regulators that play a crucial role in chromatin structure and gene transcription, making them attractive targets for therapeutic intervention in various diseases, including cancer. medchemexpress.comnih.gov Synthetic compounds, including quinoline derivatives, have been explored for their HAT inhibitory activities. researchgate.net

One such derivative, MC1626, was initially described as a putative inhibitor of the GCN5 histone acetyltransferase. nih.gov However, subsequent investigations into its effect on the protozoan parasite Toxoplasma gondii revealed that MC1626 did not significantly inhibit the HAT activity of the parasite's GCN5 enzymes (TgGCN5-A or -B) on their preferred histone H3 substrate in vitro. nih.govresearchgate.net Despite curtailing parasite growth, its mechanism of action appeared to be independent of HAT inhibition, potentially targeting a different organelle within the parasite. nih.gov This highlights the complexity of assigning mechanisms of action and underscores the need for direct enzymatic assays to confirm the targets of bioactive compounds. While the broader class of quinolines is associated with HAT inhibition, the specific activity can vary significantly based on the derivative's structure. researchgate.net

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to conditions such as diabetes, neurodegenerative disorders, and cancer. nih.govbiorxiv.org Consequently, GSK-3β has become a significant target for drug discovery. researchgate.net Within this field, quinoline-based structures have emerged as a viable foundation for designing potent inhibitors. Specifically, diazepino-quinolone derivatives have been highlighted as a successful template for creating inhibitors against the GSK-3β enzyme, with demonstrated activity in the micromolar (IC50) range. semanticscholar.org The development of these derivatives indicates that the quinoline scaffold can be effectively modified to produce compounds that interact with the active site of GSK-3β, offering a promising avenue for the development of novel therapeutics. semanticscholar.org

Alpha-Amylase and Beta-Glucosidase Inhibition

Inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Several classes of quinoline derivatives have demonstrated significant inhibitory activity against these enzymes.

Studies have shown that 2-hydroxyquinoline is an effective inhibitor of both α-glucosidase and α-amylase. researchgate.net In contrast, other derivatives such as 4-hydroxyquinolinone-hydrazones have been found to exhibit good to moderate α-glucosidase inhibition, with some compounds showing greater potency than the standard drug acarbose. nih.gov For instance, a series of these hydrazones displayed IC50 values against α-glucosidase ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to an IC50 of 752.0 ± 2.0 µM for acarbose. nih.gov Another class, quinoline–1,3,4-oxadiazole conjugates, also showed potent α-glucosidase inhibition, with IC50 values in the low micromolar range from 15.85 to 63.59 µM. mdpi.com The selective inhibition of α-glucosidase over α-amylase is often considered desirable to reduce gastrointestinal side effects associated with some antidiabetic drugs. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2-Hydroxyquinoline | α-Glucosidase | 64.4 µg/mL | researchgate.net |

| 2-Hydroxyquinoline | α-Amylase | 130.5 µg/mL | researchgate.net |

| 2-Methyl-8-hydroxyquinoline | α-Glucosidase | 90.7 µg/mL | researchgate.net |

| 2-Methyl-8-hydroxyquinoline | α-Amylase | 215.4 µg/mL | researchgate.net |

| 4-Hydroxyquinolinone-hydrazones | α-Glucosidase | 93.5 - 575.6 µM | nih.gov |

| Quinoline–1,3,4-oxadiazole conjugates | α-Glucosidase | 15.85 - 63.59 µM | mdpi.com |

| Acarbose (Standard) | α-Glucosidase | 752.0 µM | nih.gov |

Antimicrobial Activities

Antibacterial Efficacy (e.g., E. coli, S. aureus, P. aeruginosa, K. pneumoniae, B. subtilis)

The quinolone core is a well-established pharmacophore in antibacterial agents. Research has shown that 2-alkyl-4-quinolones and their derivatives are particularly active against Gram-positive bacteria but exhibit weaker activity against Gram-negative species. mdpi.com For example, studies on 4-hydroxy-2-quinolone analogs revealed that while most derivatives had little to no effect on Escherichia coli, certain compounds demonstrated significant inhibitory activity against Staphylococcus aureus. mdpi.com Similarly, quinolinequinones were found to be active primarily against Gram-positive strains, including S. aureus, but showed minimal activity against Gram-negative bacteria such as E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The N-oxide forms of alkylquinolones have been found to possess stronger activity against Gram-positive bacteria like Bacillus subtilis and S. aureus compared to their non-oxidized counterparts. mdpi.com

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolone analogs | Staphylococcus aureus | Significant inhibition by select derivatives (3i, 3j). | mdpi.com |

| 4-Hydroxy-2-quinolone analogs | Escherichia coli | Generally inactive. | mdpi.com |

| Alkyl-4-quinolones | Gram-positive (S. aureus, B. subtilis) | Highly active. | mdpi.com |

| Alkyl-4-quinolone-N-oxides | Gram-positive (S. aureus, B. subtilis) | Strong activity, more potent than non-N-oxides. | mdpi.com |

| Quinolinequinones | Gram-positive (S. aureus) | Notable activity. | nih.gov |

| Quinolinequinones | Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) | No acceptable inhibitory activity. | nih.gov |

Antifungal Efficacy (e.g., C. albicans, A. niger, C. krusei, C. neoformans)

Quinoline derivatives have demonstrated a broad spectrum of antifungal activities against various pathogenic fungi. Studies on 4-hydroxy-2-quinolone analogs revealed exceptional potency against Aspergillus flavus (a species related to Aspergillus niger), with one brominated derivative (3j) showing an IC50 of 1.05 µg/mL, which was more effective than the conventional antifungal drug amphotericin B. mdpi.com Other research on 2–hydroxy–quinoline Schiff bases has also shown moderate activity against A. niger. neliti.com

Against pathogenic yeasts, 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited remarkable potency. One compound from this series, A14, displayed very low minimum inhibitory concentrations (MICs) against several fungi, including Candida krusei (0.25 μg/mL), Candida albicans (0.25 μg/mL), and Cryptococcus neoformans (≤ 0.0313 μg/mL). nih.gov Furthermore, quinoline derivatives combined with a chalcone (B49325) moiety have been effective against C. albicans, including fluconazole-resistant strains. nih.gov Certain quinolinequinones have also been reported to be as effective as the reference drug clotrimazole against C. albicans. nih.gov

| Compound Class | Fungal Strain | Observed Activity (MIC or IC50) | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolone analog (3j) | Aspergillus flavus | IC50 = 1.05 µg/mL | mdpi.com |

| 2–Hydroxy–quinoline Schiff bases | Aspergillus niger | Moderate activity. | neliti.com |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Candida albicans | MIC = 0.25 μg/mL | nih.gov |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Candida krusei | MIC = 0.25 μg/mL | nih.gov |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Cryptococcus neoformans | MIC ≤ 0.0313 μg/mL | nih.gov |

| Quinoline-chalcone derivatives | Candida albicans (including resistant strains) | Good inhibitory activity. | nih.gov |

| Quinolinequinones (QQ7, QQ8) | Candida albicans | As effective as clotrimazole. | nih.gov |

Antituberculosis Activity (e.g., Mycobacterium tuberculosis H37Rv, MDR-TB)

The quinoline scaffold is a recognized pharmacophore in the development of antitubercular agents. Research into quinoline derivatives has yielded compounds with significant activity against Mycobacterium tuberculosis (Mtb), including the drug-susceptible H37Rv strain and multidrug-resistant (MDR-TB) strains. While direct studies on this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has shown promise.

For instance, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. Several of these compounds demonstrated noteworthy minimum inhibitory concentrations (MIC), comparable to first-line antitubercular drugs. researchgate.net Specifically, compounds where the hydrazone was substituted with certain aromatic aldehydes showed significant potency.

In another study, a range of quinoline derivatives were synthesized and tested against M. tuberculosis H37Rv, with some compounds exhibiting MIC values that position them as potential starting points for the development of new drugs against MDR-TB. nih.gov The structure-activity relationship (SAR) studies in these series often highlight the importance of the substituent at the 7-position of the quinoline ring. While a chloro group at the 7-position is common in active compounds, the influence of a cyano group at this position on antitubercular activity requires more specific investigation.

Furthermore, research on 2,3-disubstituted quinazolinones, a related heterocyclic system, has shown that modifications at different positions can lead to significant antitubercular activity against the M. tuberculosis H37 RV strain. dovepress.com This suggests that the broader quinoline and quinazolinone frameworks are amenable to structural modifications to enhance their antimycobacterial properties.

Table 1: Antitubercular Activity of Selected Quinoline Derivatives

| Compound Class | Test Strain | Key Findings | Reference |

| 7-chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | Compounds 3f, 3i, and 3o showed a MIC of 2.5 µg/mL. | researchgate.net |

| Quinoline Derivatives | M. tuberculosis H37Rv | Compounds 5e and 5f exhibited MICs of 6.25 and 3.12 µg/mL, respectively. | nih.gov |

| 2,3-disubstituted quinazolinones | M. tuberculosis H37Rv | Compounds 5a–e and 8a–c showed MIC values between 6.25 and 100 µg/mL. | dovepress.com |

Antiviral Properties

The quinoline nucleus is a versatile scaffold that has been explored for its potential antiviral activities against a range of viruses, including members of the Herpesviridae family.

Activity against Herpesviral Infections

Research has identified certain quinoline derivatives as potent inhibitors of herpesvirus replication. A notable class of compounds, 4-hydroxyquinoline-3-carboxamides (4-HQCs), has demonstrated broad-spectrum antiherpes activities. nih.gov These compounds have shown potent inhibition of the viral DNA polymerases of herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). nih.gov The mechanism of action for this class of compounds is believed to be the inhibition of the viral polymerase, which is a critical enzyme for viral DNA replication. nih.gov

Another class of related compounds, 4-oxo-dihydroquinolines, has also been identified as specific inhibitors of herpesvirus polymerases. One such compound, PNU-183792, was highly active against herpes simplex virus (HSV) with an IC50 value of 0.58 µM for the polymerase. nih.gov The antiviral activity of these compounds was found to be specific to herpesviruses, with no activity observed against unrelated DNA and RNA viruses. nih.gov

Inhibition of Human Cytomegaloviral Infection

Human cytomegalovirus (HCMV), a member of the betaherpesvirinae subfamily, is a significant pathogen, particularly in immunocompromised individuals. The 4-hydroxyquinoline-3-carboxamide (4-HQC) class of compounds has shown potent inhibitory activity against HCMV. nih.gov In vitro assays have demonstrated that these compounds inhibit the HCMV DNA polymerase. nih.gov This inhibition is competitive with respect to nucleoside binding. nih.gov Importantly, these compounds did not show cross-resistance with ganciclovir-resistant HCMV mutants, suggesting a different binding site or mechanism of interaction with the viral polymerase. nih.gov

Similarly, the 4-oxo-dihydroquinoline, PNU-183792, was also found to be highly active against HCMV, with an IC50 value of 0.69 µM for the polymerase. nih.gov In cell culture assays, this compound demonstrated potent antiviral activity against HCMV with IC50 values ranging from 0.3 to 2.4 µM. nih.gov

Table 2: Antiviral Activity of Selected 4-Hydroxyquinoline Derivatives

| Compound Class | Virus | Target | Key Findings | Reference |

| 4-Hydroxyquinoline-3-carboxamides (4-HQCs) | HSV-1, VZV, HCMV | Viral DNA Polymerase | Potent inhibition of viral polymerases; no cross-resistance with ganciclovir-resistant HCMV. | nih.gov |

| 4-Oxo-dihydroquinoline (PNU-183792) | HSV, VZV, HCMV | Herpesvirus Polymerases | Highly active against HCMV (IC50 = 0.69 µM), VZV (IC50 = 0.37 µM), and HSV (IC50 = 0.58 µM) polymerases. | nih.gov |

Other Pharmacological Modalities

Antimalarial Activity

The quinoline core is the foundation for some of the most important antimalarial drugs, including quinine and chloroquine. Consequently, the synthesis and evaluation of new quinoline derivatives remain a key strategy in the search for new treatments, especially for drug-resistant malaria.

While specific studies on this compound are limited, research on related 7-substituted 4-aminoquinolines provides valuable insights. The substituent at the 7-position of the quinoline ring is crucial for antimalarial activity, with the 7-chloro group being a common feature of potent compounds like chloroquine. nih.gov However, modifications at this position have been explored to overcome resistance.

A study on 4-aminoquinoline-7-carbonitrile derivatives showed that these compounds were potent against both chloroquine-sensitive (NF54) and -resistant (Dd2 and 7G8) strains of Plasmodium falciparum. nih.gov Several of these compounds had IC50 values below 100 nM against the NF54 strain and were found to inhibit both β-hematin formation and hemozoin formation within the parasite. nih.gov This suggests that the 7-cyano group is compatible with potent antimalarial activity within the 4-aminoquinoline (B48711) scaffold.

Further research into hybrid molecules has also shown promise. For example, 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated for their antimalarial activity, with some compounds showing significant inhibition of the Plasmodium falciparum lactate dehydrogenase (PfLDH) enzyme. nih.gov

Table 3: Antimalarial Activity of Selected 7-Cyanoquinoline Derivatives

| Compound Class | P. falciparum Strain(s) | Mechanism of Action | Key Findings | Reference |

| 4-Aminoquinoline-7-carbonitriles | NF54, Dd2, 7G8 | Inhibition of β-hematin and hemozoin formation | 5 out of 6 compounds had IC50 < 100 nM against the NF54 strain. | nih.gov |

Anti-inflammatory Effects

The quinoline framework has been identified as a promising template for the design of novel anti-inflammatory agents. nih.gov Quinoline derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as tumor necrosis factor-α converting enzyme (TACE). nih.gov

Furthermore, a study on a related heterocyclic compound, 4-Hydroxy-7-methoxycoumarin, demonstrated significant anti-inflammatory properties in LPS-activated macrophages. nih.gov This compound was found to reduce the production of nitric oxide and prostaglandin E2, as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The underlying mechanism involved the downregulation of NF-κB activation. nih.gov Although this is a coumarin and not a quinoline, the shared 4-hydroxy and 7-substituent pattern suggests that a 4-hydroxyquinoline scaffold could also be amenable to exhibiting anti-inflammatory effects.

Antioxidant Activities and Mechanisms

Quinoline derivatives have been a subject of interest for their potential antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. researchgate.netmdpi.com The antioxidant capacity of these compounds is often linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups, which can donate a hydrogen atom to scavenge free radicals. researchgate.net

The antioxidant or pro-oxidant effect of 4-hydroxyquinoline derivatives can be influenced by their molecular structure and their distribution within a reaction system. nih.gov The presence of electron-attracting groups, such as a cyano (-CN) group, can impact the stability of the resulting phenoxy radical after hydrogen donation. nih.gov An unstable radical could potentially initiate further oxidative reactions, leading to a pro-oxidant effect. nih.gov However, other structural features can stabilize the radical and enhance antioxidant activity. scirp.org

Studies on various 4-hydroxyquinoline derivatives have highlighted their ability to act as antioxidants. For instance, certain derivatives have shown significant free-radical scavenging activity. nih.govnih.gov The general mechanisms by which phenolic antioxidants like 4-hydroxyquinolines exert their effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant molecule transfers an electron to the free radical, followed by the transfer of a proton. nih.govresearchgate.net

Table 1: Antioxidant/Pro-oxidant Effects of Selected 4-Hydroxyquinoline Derivatives

| Compound | Substituents | Observed Effect | Reference |

| 7-Fluoro-4-hydroxyquinoline | 7-Fluoro | Antioxidant | nih.gov |

| 7-Chloro-4-hydroxyquinoline | 7-Chloro | Antioxidant | nih.gov |

| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | 7-Fluoro, 3-COOC2H5 | Pro-oxidant (in DPPC vesicle) | nih.gov |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 7-Chloro, 3-COOC2H5 | Pro-oxidant (in DPPC vesicle) | nih.gov |

CFTR Potentiation

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which functions as a chloride channel. nih.govnih.gov The most common mutation, ΔF508-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum and does not reach the cell surface. nih.gov For the small amount of protein that does reach the membrane, its channel gating is also defective. nih.gov

Small molecules that can address these defects are known as CFTR modulators. "Correctors" help to rescue the misfolded protein and improve its trafficking to the cell surface, while "potentiators" enhance the channel opening probability (gating) of the CFTR protein at the cell membrane. nih.govnih.gov

Research has identified a class of compounds known as cyanoquinolines that exhibit dual activity as both correctors and potentiators of ΔF508-CFTR. nih.govacs.org These compounds, termed "CoPo" (Corrector-Potentiator), are of significant interest as they could offer a single-molecule approach to treating the underlying defects in CF. nih.gov

Structure-activity relationship (SAR) studies on a series of cyanoquinoline analogues have provided insights into the molecular features required for these activities. nih.govnih.gov The cyanoquinoline scaffold is a key component, and modifications to various parts of the molecule can fine-tune the corrector and potentiator functions. nih.gov For instance, the nature of a flexible tether linking the cyanoquinoline core to an aryl amide moiety has been shown to be important for the dual activity. nih.gov

While the specific compound this compound was not the focus of the primary studies, the research on cyanoquinoline analogues provides a strong basis for its potential as a CFTR potentiator. The hydroxyl group at the 4-position could influence the electronic properties and binding interactions of the molecule with the CFTR protein, potentially modulating its potentiator activity.

Table 2: Corrector and Potentiator Activities of Selected Cyanoquinoline Analogues

| Compound | Corrector Activity (EC50, µM) | Potentiator Activity (EC50, µM) | Reference |

| CoPo-22 | Low micromolar | Low micromolar | nih.govnih.gov |

| Cyanoquinoline 5 | 2.2 | 5.9 | nih.gov |

| Cyanoquinoline 15 | 3.0 | 4.1 | nih.gov |

| Cyanoquinoline 17 | 2.7 | 13 | nih.gov |

| Cyanoquinoline 18 | 7.3 | 10 | nih.gov |

Potential as Plant Growth Stimulators

The quinoline scaffold is not only of interest in medicine but also shows promise in agricultural applications. researchgate.net Various quinoline derivatives have been investigated for their effects on plant growth and development, acting as growth regulators. researchgate.net

Studies have demonstrated that certain quinoline compounds can stimulate plant growth processes. For example, some dihydroquinoline derivatives have been shown to increase the seed germination of Rhododendron species by 20 to 50% and significantly increase the height of seedlings. he.com.br Specifically, compounds containing a dihydro-6-quinolinyl substituent were found to be effective growth stimulants for these plants. he.com.br

The mechanism by which these compounds exert their effects may be related to mitigating stress responses in plants. he.com.br Mild chemical stress can sometimes activate a plant's defense mechanisms, leading to enhanced growth. While direct studies on this compound as a plant growth stimulator are not available in the reviewed literature, the established bioactivity of other quinoline derivatives in this domain suggests that it could be a candidate for such applications. The specific substitutions on the quinoline ring, such as the hydroxyl and cyano groups, would likely play a role in its interaction with plant physiological processes.

Table 3: Effects of Quinoline Derivatives on Rhododendron Growth

| Compound Type | Concentration | Effect on Seed Germination | Effect on Seedling Height | Reference |

| Dihydroquinolines | 0.01% - 0.1% | Increase of 20-50% | Increase of 18-183% | he.com.br |

| 1-alkyl-2,2,4-trimethyl- 6-aminocarbothioyl- 1,2-dihydroquinoline | 0.1% | Significant increase | Not specified | he.com.br |

Mechanism of Action Studies and Pharmacological Profiling

Molecular Interactions with Biological Targets

The quinoline (B57606) and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. mdpi.commdpi.com While direct studies on the specific molecular targets of 4-Hydroxy-7-cyanoquinoline are limited, research on analogous compounds provides significant insights into its potential interactions.

In silico molecular docking studies on a modified analogue of 4-hydroxyquinolone have demonstrated its potential to act as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a tyrosine kinase frequently implicated in cancer. This analogue exhibited a strong binding affinity within the ALK active site, with a docking score of -8.054 kcal·mol⁻¹, and formed key interactions with residues such as Met1199 and Glu1197. mdpi.com This suggests that this compound may also target kinases like ALK.

Cellular Pathway Modulation

The pharmacological effects of this compound are likely mediated through the modulation of various cellular signaling pathways critical for cell survival, proliferation, and inflammation. While direct evidence for this compound is still emerging, studies on structurally similar compounds offer valuable insights.

Natural products containing flavonoid structures, which share some structural similarities with the quinoline core, are known to modulate numerous signaling pathways involved in cancer. nih.gov These include the PI3K/Akt/mTOR, JAK/STAT, NF-κB, and ERK/MAPK pathways. mdpi.commdpi.com For instance, the flavonoid apigenin has been shown to inhibit the PI3K/Akt pathway, leading to reduced cell proliferation. mdpi.com

Derivatives of the quinoline scaffold have been observed to influence pathways associated with apoptosis and cell cycle regulation. For example, certain quinazolinone Schiff base derivatives have been shown to induce apoptosis through both the intrinsic pathway, involving mitochondrial cytochrome c release, and the extrinsic pathway, which involves caspase-8 and the inhibition of NF-κB translocation. nih.gov Given the structural similarities, it is plausible that this compound could exert its effects by modulating these or similar cellular signaling cascades. Further research is needed to delineate the specific pathways affected by this compound.

Biochemical Characterization of Enzyme Inhibition

The inhibitory activity of this compound against various enzymes is a key aspect of its mechanism of action. Although specific enzyme inhibition data for this compound is not extensively documented, the broader class of quinolinone derivatives has been shown to inhibit several important enzymes.

One notable example is the inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. Certain 4-hydroxy-2-quinolinone carboxamide derivatives have demonstrated potent LOX inhibitory activity, with IC50 values as low as 10 µM. mdpi.com The half-maximal inhibitory concentration (IC50) is a widely used measure of the potency of a substance in inhibiting a specific biological or biochemical function. wikipedia.org

Furthermore, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have been evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Some of these compounds have shown inhibitory activity in the micromolar range. nih.gov The relationship between the IC50 value and the inhibition constant (Ki) is crucial for characterizing enzyme inhibitors, with the Ki value reflecting the binding affinity of the inhibitor.

Table 1: Enzyme Inhibitory Activity of Related Quinolinone Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) |

|---|---|---|